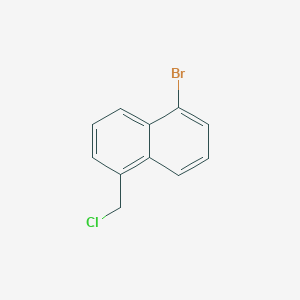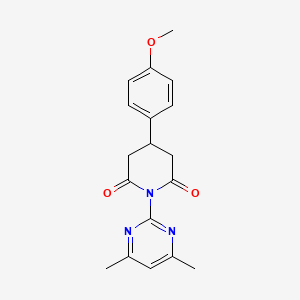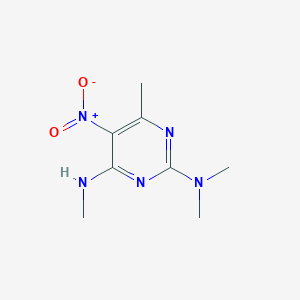
2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of a tetramethylpyrimidine precursor. The reaction conditions often require a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The process is carried out under controlled temperatures to ensure the selective nitration of the desired position on the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or nucleic acids. The nitro group can participate in redox reactions, altering the activity of target molecules. The methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidine: A structurally similar compound with different functional groups.
N,N,N’,N’-tetramethylethylenediamine: Shares the tetramethyl structure but lacks the nitro group.
Properties
CAS No. |
37789-59-6 |
|---|---|
Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c1-5-6(13(14)15)7(9-2)11-8(10-5)12(3)4/h1-4H3,(H,9,10,11) |
InChI Key |
DOVRDOKBEGKCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid](/img/structure/B13997586.png)
![N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B13997590.png)
![4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B13997601.png)
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
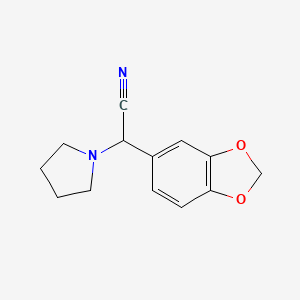
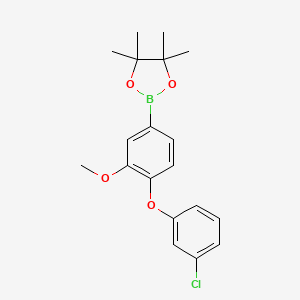

![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
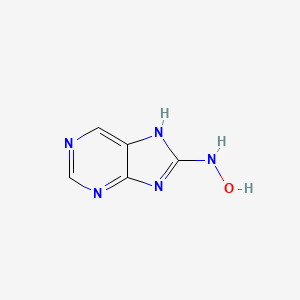

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
